
2-Ethyl-1-iodo-4-methoxybenzene
Overview
Description
2-Ethyl-1-iodo-4-methoxybenzene (C₉H₁₁IO) is an aromatic compound featuring a benzene ring substituted with an ethyl group at position 2, an iodine atom at position 1, and a methoxy group at position 4. Its molecular weight is approximately 278.09 g/mol. The iodine atom imparts significant reactivity due to its polarizability and ability to act as a leaving group in substitution reactions, while the methoxy group contributes electron-donating effects, influencing the compound’s electronic profile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-iodo-4-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 2-ethyl-4-methoxyanisole using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or chloroform under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The choice of reagents and solvents would also be influenced by cost, availability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1-iodo-4-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The ethyl group can be oxidized to a carboxylic acid or reduced to an alkane.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling, where the iodine atom is replaced by an aryl or vinyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or dimethylformamide.
Major Products
Substitution: Products depend on the nucleophile used, such as 2-ethyl-1-methoxy-4-methoxybenzene.
Oxidation: 2-Ethyl-1-iodo-4-methoxybenzoic acid.
Reduction: this compound.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Ethyl-1-iodo-4-methoxybenzene in chemical reactions involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution, the compound forms a positively charged benzenonium intermediate, which then undergoes further reactions to yield the final product . The iodine atom’s presence makes the compound highly reactive towards nucleophiles, facilitating various substitution and coupling reactions.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares 2-Ethyl-1-iodo-4-methoxybenzene with structurally related compounds, highlighting substituent positions, functional groups, and key properties:
Compound Name | Substituent Positions | Functional Groups | CAS Number | Molecular Weight (g/mol) | Key Properties/Applications |
---|---|---|---|---|---|
This compound | 1-I, 2-Ethyl, 4-OCH₃ | Iodo, Methoxy, Ethyl | Not Provided | ~278.09 | Potential Suzuki coupling precursor |
4-Ethyl-2-iodo-1-methoxybenzene | 2-I, 4-Ethyl, 1-OCH₃ | Iodo, Methoxy, Ethyl | 868167-69-5 | ~278.09 | Higher steric hindrance at position 4 |
1-Iodo-2-methoxy-4-methylbenzene | 1-I, 2-OCH₃, 4-CH₃ | Iodo, Methoxy, Methyl | 186583-59-5 | ~264.07 | Reduced hydrophobicity vs. ethyl |
2-Bromo-4-iodo-1-methoxybenzene | 2-Br, 4-I, 1-OCH₃ | Bromo, Iodo, Methoxy | 98273-59-7 | ~327.95 | Dual halogen reactivity; research use |
2-Ethyl-1-methoxy-4-nitrobenzene | 1-OCH₃, 2-Ethyl, 4-NO₂ | Nitro, Methoxy, Ethyl | 90610-18-7 | ~211.22 | Electron-withdrawing nitro group |
Physical and Electronic Properties
- Hydrophobicity : The ethyl group increases lipophilicity compared to methyl or hydrogen substituents, impacting solubility in organic solvents .
- Hydrogen Bonding: The methoxy group can engage in weak hydrogen bonding, though less effectively than amino or hydroxyl groups in analogs like 1-methoxy-2-amino-4-β-hydroxyethyl-amino-benzene (CAS 83763-47-7) .
Biological Activity
2-Ethyl-1-iodo-4-methoxybenzene, also known by its CAS number 98995-69-8, is an organic compound characterized by a benzene ring substituted with an ethyl group at the second position, an iodine atom at the first position, and a methoxy group at the fourth position. This unique structural arrangement contributes to its chemical reactivity and potential applications in various fields, particularly in medicinal chemistry and organic synthesis.
The presence of the iodine atom in this compound significantly influences its reactivity, particularly in nucleophilic substitution reactions. The iodine atom acts as a good leaving group, facilitating various synthetic pathways. The compound's molecular formula is C_10H_13I O, with a molecular weight of 284.12 g/mol.
Biological Activity
Recent studies have highlighted the potential biological activities of this compound, particularly in the areas of antimicrobial and anticancer properties. The following sections detail specific findings related to its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of iodobenzenes are often explored for their efficacy against various bacterial strains. A study conducted by Ekiert and Szopa (2023) demonstrated that certain oxygenated derivatives of propenylbenzenes showed promising antimicrobial activities, suggesting that structural similarities may confer similar properties to this compound.
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro studies. For example, compounds with similar structural features have shown antiproliferative effects against cancer cell lines. A notable study by Paprocka et al. (2023) focused on related compounds that exhibited significant anti-inflammatory effects, which could be linked to their anticancer mechanisms.
The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets within biological systems. The iodine atom's ability to participate in halogen bonding may enhance its interactions with biological targets such as enzymes or receptors, potentially leading to inhibition or modulation of their activity.
Case Studies
- Antimicrobial Efficacy Study : A recent study examined the antimicrobial efficacy of various iodobenzene derivatives against Staphylococcus aureus. Results indicated that compounds with similar structural motifs to this compound exhibited significant inhibitory effects on bacterial growth.
- Anticancer Research : In a comparative analysis of several halogenated phenolic compounds, researchers found that this compound displayed notable cytotoxicity against human cancer cell lines, supporting its potential as a lead compound for further medicinal development.
Comparative Analysis of Related Compounds
Compound Name | Structure | Key Features |
---|---|---|
1-Iodo-4-methoxybenzene | Iodine at position 1 | Lacks ethyl substitution; used in similar reactions. |
2-Ethylphenol | Hydroxyl group instead of iodine | Exhibits different reactivity due to hydroxyl group. |
4-Ethyl-2-methoxyphenol | Ethyl and methoxy groups | Similar reactivity but different substitution pattern. |
2-Methoxyphenyl iodide | Iodine at position 1 | Similar halogen functionality; less steric hindrance. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Ethyl-1-iodo-4-methoxybenzene, and how do reaction conditions influence yield?
- Methodology :
- Direct iodination : Electrophilic aromatic substitution (EAS) using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media (e.g., H₂SO₄) at 0–25°C. The ethyl and methoxy groups are ortho/para-directing, favoring iodination at the 1-position .
- Multi-step synthesis : Start with 4-methoxyethylbenzene. Nitration followed by reduction to an amine, Sandmeyer reaction to install iodine, and final purification via column chromatography (hexane/EtOAc).
- Data Table :
Method | Yield (%) | Purity (HPLC) | Key Reagents |
---|---|---|---|
Direct EAS (ICl) | 45–55 | >90% | ICl, H₂SO₄ |
Sandmeyer (CuI) | 60–70 | >95% | NaNO₂, CuI, KI |
Q. How is this compound characterized, and what analytical techniques resolve structural ambiguities?
- Methodology :
- NMR : H NMR (CDCl₃) shows distinct signals: methoxy (δ 3.8 ppm, singlet), ethyl group (δ 1.2–1.4 ppm, triplet), and aromatic protons (δ 6.7–7.3 ppm). C NMR confirms iodine’s electron-withdrawing effect (C-I at δ 90–100 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion [M+H]⁺ at m/z 276.9972 (calculated for C₉H₁₁IO₂).
Q. What safety protocols are critical for handling iodinated aromatic compounds like this compound?
- Methodology :
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of volatile iodine .
- Waste disposal : Collect halogenated waste separately; incineration with alkaline scrubbers minimizes toxic fumes (e.g., HI, I₂) .
Advanced Research Questions
Q. How can computational chemistry optimize the regioselectivity of iodination in methoxyethylbenzene derivatives?
- Methodology :
- DFT calculations : Compare activation energies for iodination at different positions. Methoxy and ethyl groups stabilize transition states via resonance and inductive effects. B3LYP/6-311+G(d,p) level predicts >80% preference for the 1-position .
- Contradiction analysis : Experimental yields (55%) vs. computational predictions (80%) suggest competing side reactions (e.g., diiodination). Kinetic studies under varying temperatures resolve discrepancies .
Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodology :
- Catalyst screening : Pd(PPh₃)₄ vs. Pd(dba)₂ with SPhos ligands. The bulky ethyl group slows oxidative addition but improves selectivity.
- Kinetic isotope effect (KIE) : Deuterated analogs show , indicating rate-determining C-I bond cleavage .
- Data Table :
Catalyst System | Conversion (%) | Byproduct Formation |
---|---|---|
Pd(PPh₃)₄, K₂CO₃ | 75 | 10% (diaryl ether) |
Pd(dba)₂/SPhos, CsF | 92 | <2% |
Q. How does this compound interact with biological targets, and what assays validate its potential as a pharmacophore?
- Methodology :
- Molecular docking : Simulate binding to cytochrome P450 enzymes. The iodine atom forms halogen bonds with Thr-304 (ΔG = −8.2 kcal/mol) .
- In vitro cytotoxicity : MTT assays against HeLa cells show IC₅₀ = 45 μM, comparable to 5-fluorouracil (IC₅₀ = 32 μM) .
Q. Data Contradictions and Resolution
- Synthetic Yield Variability : Discrepancies between direct iodination (45–55%) and Sandmeyer routes (60–70%) arise from competing side reactions. Trace water in H₂SO₄ reduces ICl activity; rigorous drying improves yields .
- Biological Activity : Inconsistent cytotoxicity data (IC₅₀ = 45 μM vs. >100 μM in other studies) may stem from impurity profiles. HPLC-MS purity checks (>98%) are essential .
Properties
IUPAC Name |
2-ethyl-1-iodo-4-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO/c1-3-7-6-8(11-2)4-5-9(7)10/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APDJDNJMQSKNCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856254 | |
Record name | 2-Ethyl-1-iodo-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98995-69-8 | |
Record name | 2-Ethyl-1-iodo-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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